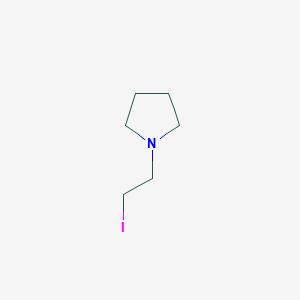

1-(2-Iodoethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12IN |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

1-(2-iodoethyl)pyrrolidine |

InChI |

InChI=1S/C6H12IN/c7-3-6-8-4-1-2-5-8/h1-6H2 |

InChI Key |

HQVVMOIPFGTHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCI |

Origin of Product |

United States |

Mechanistic Investigations of 1 2 Iodoethyl Pyrrolidine Reactions

Radical Reaction Mechanisms Involving Iodoethyl Precursors

Beyond ionic pathways, the carbon-iodine bond in iodoethyl precursors is relatively weak and susceptible to homolytic cleavage, initiating radical chain reactions. libretexts.org These reactions are often promoted by heat, light, or a radical initiator and provide alternative routes for C-H functionalization and cyclization. libretexts.orgnih.govnih.gov

A key mechanistic step in the radical chemistry of N-substituted pyrrolidines is the intramolecular 1,5-hydrogen atom transfer (1,5-HAT). csic.es This process typically begins with the generation of a nitrogen-centered radical. For instance, a precursor N-iodoamine, formed by the reaction of the corresponding amine with reagents like PhI(OAc)₂ and iodine, can undergo homolytic cleavage of the N-I bond to produce an aminyl radical. mdpi.com

This highly reactive aminyl radical can then abstract a hydrogen atom from a carbon atom within the same molecule. The process is regioselective, strongly favoring abstraction from a C-H bond that is five atoms away, via a stable six-membered ring transition state. thieme-connect.de In the case of a pyrrolidine-derived radical, this leads to the selective formation of a carbon-centered radical at the α-position to the nitrogen atom. This 1,5-HAT is a powerful method for activating remote, otherwise unreactive C(sp³)–H bonds. csic.esmdpi.com

Once the carbon-centered radical is generated via a 1,5-HAT, it can participate in a variety of subsequent reactions, including intramolecular radical addition and cyclization. If the substrate contains a suitably positioned unsaturated group (e.g., an alkene or alkyne), the radical can add across the multiple bond, leading to the formation of a new ring system. This radical cyclization is a key step in the synthesis of many bicyclic and polycyclic nitrogen-containing heterocycles. rsc.org

For example, a radical generated on the pyrrolidine (B122466) ring could, in a suitably designed substrate, attack an appended π-system to form indolizidine or related bicyclic structures. The regioselectivity and stereoselectivity of these cyclizations are governed by factors such as ring size (5-exo vs. 6-endo cyclizations) and the stability of the resulting radical product.

Iodine-mediated radical reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglibretexts.org

Initiation: The reaction begins with the creation of the initial radical species. This can be achieved through the homolytic cleavage of a weak bond, such as an N–I or C–I bond, often induced by UV light or heat. libretexts.orgnih.gov Alternatively, hypervalent iodine reagents can be used to generate an N-iodo intermediate, which then fragments to an aminyl radical. csic.esmdpi.com

Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to generate a new radical, which continues the cycle. libretexts.org A typical propagation sequence for a 1-(2-Iodoethyl)pyrrolidine precursor might involve:

Formation of an aminyl radical from an N-I precursor. mdpi.com

The aminyl radical undergoes a 1,5-HAT to generate a more stable carbon-centered radical on the pyrrolidine ring. csic.es

This carbon radical can then react with another molecule (e.g., abstracting an iodine atom from I₂ or another substrate molecule) to form the final product and regenerate a radical species (like an iodine radical) that can continue the chain. nih.gov

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org This can occur through the coupling of two carbon-centered radicals, a carbon radical and an iodine radical, or any two radical intermediates present in the reaction mixture. libretexts.org Due to the low concentration of radicals, termination steps are relatively rare compared to propagation steps. libretexts.org

A summary of these steps is provided in the table below.

| Reaction Phase | Description | Example Step |

| Initiation | Initial formation of a radical species. | R₂N-I + light → R₂N• + I• |

| Propagation | A radical reacts to form a product and a new radical. | R₂N• → •R'-NH-R'' (via 1,5-HAT) •R'-NH-R'' + I₂ → I-R'-NH-R'' + I• |

| Termination | Two radicals combine to end the chain. | •R'-NH-R'' + •R'-NH-R'' → (R''-NH-R')-(R'-NH-R'') |

Role of Reactive Oxygen Species in Alkyl Iodide Activation Pathways

The activation of alkyl iodides, such as this compound, is a critical step in many organic syntheses. Recent studies have highlighted the significant role of reactive oxygen species (ROS) in mediating these activation pathways, particularly in electrochemical radical reactions. rsc.orgrsc.orgnih.gov Under mildly reducing electrochemical conditions, molecular oxygen can be selectively activated to initiate the formation of alkyl radicals from alkyl iodides. rsc.orgrsc.org

Key reactive species identified in these processes are hydroxyl radicals (•OH) and ozone (O₃). rsc.orgrsc.orgnih.gov The reaction is believed to be initiated by the ozonolysis of the alkyl iodide, leading to an unstable intermediate that fragments into an alkyl radical, an iodine oxide radical (IO•), and molecular oxygen. rsc.orgrsc.org The accumulation of hypoiodous acid (HOI) from the IO• radicals can then react with superoxide (B77818) radicals (O₂⁻) to generate highly reactive hydroxyl radicals. rsc.orgrsc.org These hydroxyl radicals can further oxidize more alkyl iodide molecules, creating a "redox relay" sequence that propagates the formation of alkyl radicals. rsc.orgrsc.org

Experimental evidence for the involvement of hydroxyl radicals has been obtained using fluorescence molecular probes like sodium terephthalate. This non-fluorescent compound reacts with hydroxyl radicals to produce a fluorescent product, sodium 2-hydroxyterephthalate, allowing for the detection of these highly reactive species. rsc.orgrsc.org While hydrogen peroxide has been considered as a potential source of hydroxyl radicals through the Fenton reaction, experimental results suggest it is not a major contributor to the primary reaction process. nih.govucl.ac.uk

The proposed mechanism involves two potential pathways for the activation of alkyl iodides by ROS. nih.govucl.ac.uk Pathway 1 suggests the initial reduction of O₂ to superoxide, which then transfers an electron to the alkyl iodide, leading to the formation of the alkyl radical. nih.gov Pathway 2, which is considered more likely, involves the initial reduction of O₂ to a reactive species, likely the hydroxyl radical, that activates the alkyl iodide through oxidation. nih.govucl.ac.uk This subsequent unstable intermediate then fragments to yield the alkyl radical. nih.govucl.ac.uk

Cyclization Reaction Mechanisms Forming Pyrrolidine Rings

The formation of the pyrrolidine ring is a fundamental transformation in organic synthesis, with significant applications in the preparation of pharmaceuticals and natural products. rsc.orgnih.gov

The Hofmann–Löffler reaction, and its related Hofmann-Löffler-Freytag variant, is a powerful method for the synthesis of pyrrolidines through a radical-mediated cyclization. wikipedia.orgalfa-chemistry.com The reaction is typically initiated by the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.org This generates a nitrogen-centered radical cation which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical. wikipedia.orgalfa-chemistry.com This δ-carbon radical subsequently abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. wikipedia.org Upon treatment with a base, this intermediate undergoes an intramolecular Sₙ2 reaction to yield the final pyrrolidine ring. wikipedia.org

The regioselectivity of the hydrogen atom abstraction is a key feature of this reaction, with a strong preference for the δ-hydrogen. This is attributed to the stability of the six-membered chair-like transition state involved in the 1,5-HAT process. wikipedia.org

Recent mechanistic studies have provided deeper insights into the propagation cycle of the Hofmann-Löffler-Freytag reaction. acs.org Contrary to previous assumptions, it has been identified that the halogen atom transfer (XAT) step, not the hydrogen atom transfer (HAT) step, is the rate-limiting step in the propagation cycle. acs.org Furthermore, the regioselectivity of the reaction appears to be exclusively controlled by the kinetics of the intramolecular hydrogen atom transfer. acs.org

Modifications to the classical Hofmann–Löffler reaction have been developed to improve its applicability and mildness. One notable variation involves the use of sulfonamides in place of N-haloamines, which can undergo intramolecular radical functionalization under neutral conditions in the presence of persulfates and metal salts. wikipedia.org

In reactions like the Hofmann-Löffler-Freytag reaction, the stereochemistry of the starting material can influence the stereochemical outcome of the cyclization. The chair-like transition state of the 1,5-hydrogen atom transfer can lead to a predictable transfer of chirality.

Catalytic asymmetric methods have emerged as powerful tools for controlling the stereochemistry during pyrrolidine synthesis. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides provides a versatile route to enantiomerically enriched pyrrolidines with various stereochemical patterns. rsc.org The development of stereodivergent strategies allows for the synthesis of different stereoisomers from the same starting materials, offering significant flexibility in drug discovery and development. rsc.org

The introduction of fluorine atoms into the pyrrolidine ring can significantly influence its conformational preferences and, consequently, its biological activity. beilstein-journals.org Depending on the position and stereochemistry of the fluorine substituent, it can either enhance or attenuate the inherent conformational bias of the ring through stereoelectronic effects. beilstein-journals.org

While radical pathways are prominent in reactions like the Hofmann-Löffler reaction, ionic intermediates can also play a crucial role in the formation of pyrrolidine rings. In certain thermal isomerization reactions, the intermediacy of ion-pairs and aziridinium (B1262131) ions has been proposed and investigated.

Aziridinium ions, three-membered rings containing a positively charged nitrogen atom, are known to be reactive intermediates that can undergo nucleophilic attack to form larger rings. In the context of pyrrolidine synthesis, the intramolecular attack of a nucleophile on an aziridinium ion can lead to the formation of the five-membered ring. The stereochemistry of the resulting pyrrolidine is often dictated by the geometry of the aziridinium intermediate and the nature of the nucleophilic attack.

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reaction mechanisms of organic reactions, including those involved in the synthesis of pyrrolidines. core.ac.ukunibo.itumn.edu DFT calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. core.ac.uk

By mapping out the energy landscape of a reaction, DFT can help to identify the most favorable reaction pathway and predict the activation energies associated with each step. rsc.orgresearchgate.net This information is crucial for understanding the factors that control the rate and selectivity of a reaction. For example, DFT calculations have been used to investigate the transition states of the Michael addition and subsequent cyclization steps in the synthesis of pyrrolidinedione derivatives, revealing the energy barriers for each stage of the reaction. rsc.orgresearchgate.net

In the context of the Hofmann-Löffler-Freytag reaction, DFT calculations, in conjunction with experimental techniques, have been instrumental in challenging previous assumptions about the rate-limiting step and the factors controlling regioselectivity. acs.org These computational studies have provided a more nuanced understanding of the reaction mechanism, which can guide the rational design of more efficient and selective synthetic methods. acs.org

Furthermore, DFT can be employed to study the influence of catalysts and substituents on the reaction mechanism. For instance, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT calculations have been used to elucidate the catalytic cycle and the role of different ligands on the catalyst's activity. nih.gov

The choice of the functional and basis set is a critical aspect of performing accurate DFT calculations. nih.gov Various functionals have been developed, each with its own strengths and weaknesses, and the selection of an appropriate functional is often dependent on the specific system and property being investigated. unibo.itnih.gov

Derivatization of the Iodoethyl Side Chain

The carbon-iodine bond in this compound is the key site for derivatization, enabling the introduction of a wide range of substituents through nucleophilic substitution and cross-coupling reactions.

The iodoethyl group is an excellent electrophile for alkylation reactions. It readily reacts with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the extension of the side chain and the introduction of diverse functional groups. For instance, in the synthesis of various pyrrolidine-containing drugs, the alkylation of N-protected proline with halo-compounds is a key step. mdpi.com

Here is a table summarizing examples of nucleophiles used in the alkylation of this compound and the resulting functionalized pyrrolidines:

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Organometallic reagents (e.g., Grignard reagents, organolithiums) | Alkyl, Aryl | 2-Substituted Pyrrolidines |

| Enolates | β-Keto compounds | Functionalized Pyrrolidines |

| Cyanide | Nitrile | Cyanated Pyrrolidines |

| Azide | Azide | Azido-Pyrrolidines |

| Amines | Amino | Amino-Pyrrolidines |

| Thiols | Thioether | Thio-Pyrrolidines |

The organic iodine moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Some of the key cross-coupling reactions involving this compound include:

Suzuki Coupling: Reaction with organoboron compounds to form new C-C bonds.

Negishi Coupling: Coupling with organozinc reagents.

Stille Coupling: Reaction with organotin compounds.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

These reactions are typically carried out in the presence of a palladium catalyst and a suitable ligand. The general mechanism involves oxidative addition of the iodoalkane to the palladium(0) complex, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Example) |

|---|---|---|---|

| Suzuki | Aryl/Vinyl boronic acid or ester | C-C (sp³-sp²) | Pd(PPh₃)₄, base |

| Negishi | Organozinc reagent | C-C (sp³-sp³) | PdCl₂(dppf) |

| Stille | Organostannane | C-C (sp³-sp²) | Pd(PPh₃)₄ |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, ligand (e.g., BINAP) |

Intramolecular Cyclization and Ring Formation Reactions

The reactivity of the iodoethyl side chain can be harnessed for intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions are particularly valuable in the synthesis of natural products and other complex molecules.

Intramolecular cyclization of derivatives of this compound is a key strategy for the synthesis of bicyclic alkaloids such as pyrrolizidines and indolizidines. utas.edu.auiastate.edu These ring systems are found in a wide variety of biologically active natural products. nih.govnih.gov The general approach involves the introduction of a nucleophilic center elsewhere in the molecule that can displace the iodide, leading to ring closure.

For example, a common synthetic route involves the N-alkylation of a suitable pyrrole (B145914) derivative with this compound, followed by an intramolecular cyclization to form the indolizidine core. utas.edu.au

The stereochemistry of the starting materials and the reaction conditions can be controlled to achieve stereoselective cyclization, leading to the formation of specific stereoisomers of bicyclic pyrrolidine structures. This is particularly important in the synthesis of chiral natural products and pharmaceuticals.

For instance, radical cyclization of precursors derived from this compound can be initiated by radical initiators like AIBN in the presence of a radical mediator such as (TMS)₃SiH. beilstein-journals.org The stereochemical outcome of these reactions is often influenced by the conformation of the radical intermediate.

Further Functionalization of the Pyrrolidine Ring System

While the primary reactivity of this compound is associated with the iodoethyl side chain, the pyrrolidine ring itself can be further functionalized. The secondary amine of the pyrrolidine ring can undergo various reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. wikipedia.org

Additionally, deprotonation of the α-protons of the pyrrolidine ring can generate an enamine or an α-lithio derivative, which can then react with electrophiles to introduce substituents at the C2 position of the ring. This approach has been utilized in the asymmetric synthesis of 2-alkylpyrrolidines through enantioconvergent cross-coupling reactions of racemic α-zincated N-Boc-pyrrolidine. mit.edu

Reactivity and Transformations of 1 2 Iodoethyl Pyrrolidine in Synthetic Sequences

Detailed Elucidation of Specific Transformations

The nitrogen atom within the pyrrolidine (B122466) ring of 1-(2-Iodoethyl)pyrrolidine is a pivotal site for synthetic modification. N-functionalization, the process of introducing a substituent onto this nitrogen, fundamentally alters the electronic and steric characteristics of the molecule. These modifications have a profound impact on the reactivity of not only the pyrrolidine ring itself but also the iodoethyl side chain, thereby directing the course of subsequent chemical transformations.

One of the most significant consequences of N-functionalization is the modulation of the nitrogen's nucleophilicity and basicity. Attaching electron-withdrawing groups, such as acyl or carbamate (B1207046) moieties, decreases the electron density on the nitrogen atom. This modification makes the nitrogen less nucleophilic and can facilitate the formation of reactive intermediates like N-acyliminium ions. nih.gov These ions are potent electrophiles and play a crucial role in the synthesis of substituted pyrrolidines by enabling the introduction of various substituents at the carbon atom alpha to the nitrogen. nih.govepa.gov The covalent attachment of these electron-withdrawing groups enhances the cationic character of the iminium intermediate, making it more susceptible to nucleophilic attack. nih.gov

Conversely, the oxidation of the pyrrolidine nitrogen to an N-oxide introduces a highly polar N⁺–O⁻ bond. nih.gov This transformation significantly increases the molecule's polarity and can alter its reactivity in several ways. While aliphatic N-oxides are generally less stable than their aromatic counterparts, they can participate in specific rearrangements and eliminations. nih.gov The introduction of the N-oxide functionality can also influence the stereochemical outcome of reactions at adjacent positions and modify the reactivity profile of the entire heterocyclic system.

The choice of the N-functional group is therefore a critical strategic decision in a multi-step synthesis, as it dictates the types of reactions that can be performed and the intermediates that can be accessed.

Detailed Research Findings

Research into the functionalization of saturated N-heterocycles has demonstrated the versatility of this approach. For instance, the introduction of carbamate protecting groups on the nitrogen atom of pyrrolidines allows for subsequent C-H functionalization. nih.gov Studies have shown that treatment of N-protected pyrrolidines with certain reagents can lead to the formation of N-acyliminium ions, which are then trapped by nucleophiles. nih.gov The nature of the N-protecting group (e.g., Boc, Cbz) can influence the efficiency and selectivity of these transformations.

The formation of N-oxides represents another key strategy. The N⁺–O⁻ bond is characterized by a large dipole moment, which can influence intermolecular interactions and solubility. nih.gov In analogous systems like pyridine-N-oxides, this functionalization activates the ring for both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions. scripps.eduyoutube.com While this compound is a saturated system, the electronic changes induced by N-oxidation are significant and can be exploited in subsequent synthetic steps. For example, the N-oxide can act as an internal oxidant or direct metallation to adjacent positions.

The following tables summarize the impact of different N-functionalization strategies on the reactivity of the pyrrolidine scaffold.

Table 1: Impact of N-Acyl Functionalization on Pyrrolidine Reactivity

| N-Functional Group | Resulting Intermediate | Subsequent Transformation | Product Type |

|---|---|---|---|

| Carbamates (e.g., Boc, Cbz) | N-Acyliminium Ion | Nucleophilic Addition (e.g., with organometallics, cyanides) | α-Substituted Pyrrolidines |

| Amides | N-Acyliminium Ion | Friedel-Crafts type Cyclization | Bicyclic Pyrrolidine Derivatives |

| Directing Group | The N-oxide group can direct metallation to the α-position, creating a nucleophilic center for subsequent reaction with electrophiles. | Allows for regioselective functionalization of the pyrrolidine ring. |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. slideshare.net For 1-(2-Iodoethyl)pyrrolidine, ¹H and ¹³C NMR spectroscopy are used to confirm its molecular structure by analyzing chemical shifts, spin-spin coupling, and signal integrations.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. The pyrrolidine (B122466) ring contains two sets of chemically non-equivalent methylene (B1212753) (CH₂) protons, and the ethyl chain contains another two. The electronegative iodine atom and the nitrogen atom significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield (at a higher ppm value). compoundchem.com The protons on the carbon adjacent to the nitrogen (C2/C5 of the pyrrolidine ring) and the protons on the carbon adjacent to the nitrogen on the ethyl chain are expected to be shifted downfield compared to the other protons on the pyrrolidine ring. Similarly, the protons on the carbon adjacent to the iodine atom are significantly deshielded. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., triplets), which helps to establish the connectivity of the atoms. compoundchem.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the atoms attached to them. researchgate.net The carbons bonded to the nitrogen and iodine atoms are expected to have larger chemical shifts (be further downfield) compared to the other carbons in the pyrrolidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrolidine CH₂ (C3, C4) | ~1.80 | Multiplet |

| Pyrrolidine CH₂ (C2, C5) | ~2.60 | Triplet |

| N-CH₂ | ~2.85 | Triplet |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3, C4 | ~23.5 |

| CH₂-I | ~7.0 |

| C2, C5 | ~54.0 |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Pyrrolidine Derivativesacs.orgru.nl

X-ray crystallography is an essential analytical technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mkuniversity.ac.in It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute and relative stereochemistry of chiral molecules like many pyrrolidine derivatives. nih.govnih.gov

The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to determine the exact position of each atom in the molecule and within the crystal lattice. mkuniversity.ac.in

For pyrrolidine derivatives, X-ray crystallography can unambiguously determine:

Ring Conformation: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" or "twist" forms. mkuniversity.ac.innih.gov Crystallography reveals the exact conformation of the ring in the solid state.

Relative Stereochemistry: In substituted pyrrolidines, the technique establishes the relative spatial orientation of substituents, for example, whether they are cis or trans to each other. rsc.org

Absolute Stereochemistry: For chiral, enantiopure pyrrolidine derivatives, X-ray crystallography, particularly when using radiation that can induce anomalous dispersion, can determine the absolute configuration (R or S) of stereocenters. nih.gov This is vital in pharmaceutical and biological contexts where enantiomers can have vastly different activities.

While obtaining a suitable single crystal of this compound itself may be challenging, the method is widely applied to more complex pyrrolidine-containing molecules to confirm their structures after synthesis. researchgate.netacs.org

Table 3: Example Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | 12.2, 8.3, 20.4 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell. |

Note: Data is representative for a generic pyrrolidine derivative and not specific to this compound. researchgate.net

Mass Spectrometry in the Analysis of Reaction Intermediates and Mechanistic Pathwayssioc-journal.cnhmdb.ca

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for studying chemical reaction mechanisms by enabling the detection and structural characterization of transient reaction intermediates. ru.nlnih.gov

Electrospray Ionization (ESI) is a particularly useful "soft" ionization technique for this purpose. ESI-MS allows for the gentle transfer of ions already present in a solution, such as charged intermediates in a reaction mixture, into the gas phase for mass analysis without significant fragmentation. acs.org This capability is well-suited for studying reactions involving pyrrolidine derivatives, which are common in organocatalysis and can proceed through charged intermediates like iminium ions. nih.gov

By sampling a reaction mixture at various time points and analyzing it with ESI-MS, researchers can:

Detect Key Intermediates: Highly reactive, low-concentration intermediates that are difficult to isolate or observe by other techniques can often be detected as distinct ions in the mass spectrum. nih.govresearchgate.net

Confirm Proposed Mechanisms: The detection of a proposed intermediate provides strong evidence for a particular reaction pathway. For instance, in a copper-catalyzed synthesis of pyrrolidines, mass spectrometry was used to identify a probable copper-containing intermediate species, offering insight into the catalytic cycle. acs.orgnih.gov

Characterize Intermediate Structures: Tandem mass spectrometry (MS/MS) can be used to gain structural information about a detected intermediate. In an MS/MS experiment, an ion of interest is isolated, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the structure and connectivity of the original intermediate ion. acs.org

This approach allows for a detailed, step-by-step understanding of how reactants are converted into products, which is fundamental for optimizing reaction conditions and developing new chemical transformations.

Application of Advanced Spectroscopic Techniques in Monitoring Reaction Progress and Intermediate Detectionnih.gov

The real-time monitoring of chemical reactions provides crucial data on reaction kinetics, the stability of intermediates, and the formation of byproducts. perkinelmer.comgalaxy.ai Advanced spectroscopic techniques, particularly in situ methods where the analysis is performed directly in the reaction vessel under reaction conditions, have become indispensable for gaining a deep understanding of reaction mechanisms. ru.nlrsc.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for continuously monitoring reactions. iastate.edu By setting up a reaction directly within an NMR tube placed inside the spectrometer, a series of spectra can be acquired over time. This allows for the simultaneous tracking of the concentrations of reactants, intermediates, and products. acs.org The rate of disappearance of reactant signals and the rate of appearance of product signals can be used to determine detailed kinetic profiles for the reaction. rsc.org A key requirement is that the reaction must be slow enough relative to the time needed to acquire a spectrum with a sufficient signal-to-noise ratio. iastate.edu

Other spectroscopic techniques are also widely used for real-time monitoring:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor reactions by tracking changes in the absorption or scattering bands corresponding to the functional groups of the molecules involved. igi-global.comfiveable.me For example, the disappearance of a C=O stretch in an IR spectrum could indicate the consumption of a ketone starting material.

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions that involve a change in color or the formation/consumption of species that absorb light in the UV-visible range. fiveable.me

These advanced in situ techniques provide a dynamic picture of a chemical reaction, complementing the static structural information from methods like X-ray crystallography and the snapshot analysis provided by ESI-MS. spectroscopyonline.com

Synthetic Applications of 1 2 Iodoethyl Pyrrolidine As a Versatile Building Block

Precursor in the Synthesis of Complex Natural Products and Analogues

The introduction of a pyrrolidine (B122466) moiety is a critical step in the total synthesis of many biologically active compounds. 1-(2-Iodoethyl)pyrrolidine and its halo-analogs serve as direct precursors for incorporating this essential functionality.

Strategies for Alkaloid Synthesis (e.g., Monomorine, Heliotridane Derivatives)

While numerous strategies exist for the synthesis of indolizidine alkaloids like Monomorine, which feature a pyrrolidine ring as part of their bicyclic core, the documented routes often rely on methods such as 5-endo-trig cyclization or start from chiral precursors like D-norleucine rather than direct alkylation with this compound. nih.govresearchgate.netresearchgate.net However, the fundamental role of N-alkylation in building more complex alkaloid precursors is a well-established synthetic strategy. For instance, in the synthesis of various pyrrolidine-containing drugs, the alkylation of precursor molecules is a key step. mdpi.comnih.gov The reaction of (S)-(1-ethylpyrrolidin-2-yl)methanamine with an acid chloride to form Raclopride is an example of how a pre-formed pyrrolidine unit is elaborated into a final drug product. mdpi.com This highlights the principle of using functionalized pyrrolidines as building blocks, a role for which this compound is well-suited as an alkylating agent.

Synthesis of Pyrrolidine-Containing Scaffolds for Complex Molecule Construction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs. enamine.net The construction of molecules containing this scaffold often involves the strategic introduction of the pyrrolidine ring onto a larger molecular framework. This compound is an ideal reagent for this purpose through the N-alkylation of primary or secondary amines, or the O-alkylation of alcohols and phenols. This approach is fundamental in creating diverse libraries of compounds for drug discovery. For example, the synthesis of N-substituted pyrrolidine-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures, demonstrating a general method for attaching substituents to the pyrrolidine nitrogen. rdd.edu.iq

Role in Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. semanticscholar.orgresearchgate.net These reactions are powerful tools for creating complex pyrrolidine derivatives. semanticscholar.org

While specific examples detailing the use of this compound as a reactant in a multi-component reaction are not extensively documented in the literature, the principle of its function as an alkylating agent could initiate a domino sequence. For example, the alkylation of a suitable nucleophile with this compound could yield an intermediate that is primed for a subsequent intramolecular cyclization or rearrangement, thereby constituting the first step of a domino process. Research has shown that domino reactions involving pyrrolidinium ylides can lead to complex piperidine (B6355638) structures, although these ylides are typically generated from different precursors. A domino reaction for synthesizing pyrrolo[2,1-a]isoquinolines has been developed starting from 2-aryl-pyrrolidines, which are reacted with alkynes in the presence of a complex catalytic system. nih.govrsc.org

Strategies for Constructing Stereochemically Defined Pyrrolidine Scaffolds

The control of stereochemistry is paramount in modern organic synthesis, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. nih.gov The construction of stereochemically defined pyrrolidine scaffolds can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries. researchgate.net

When using a prochiral substrate, alkylation with this compound can lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction would be dependent on the use of a chiral catalyst or a chiral auxiliary attached to the substrate to direct the approach of the electrophile. General methods for the stereoselective synthesis of pyrrolidines often involve the cyclization of acyclic precursors where stereocenters are set in earlier steps. nih.gov An efficient strategy for the asymmetric synthesis of pyrrolidines with adjacent stereocenters has been established using a "memory of chirality" approach in an intramolecular SN2' reaction, which allows for the construction of highly substituted pyrrolidines with excellent control. researchgate.net

Development of Novel Catalytic Systems Utilizing Iodoethyl Pyrrolidine Moieties

Pyrrolidine derivatives are not only synthetic targets but also serve as the basis for powerful organocatalysts. The pyrrolidine moiety is central to the mechanism of proline catalysis and related asymmetric transformations. The development of novel catalytic systems often involves modifying the pyrrolidine structure to fine-tune its steric and electronic properties.

This compound can be used as a building block to synthesize more complex pyrrolidine-based catalysts. For example, it can be used to quaternize a tertiary amine, creating a pyrrolidinium salt. Such salts can function as phase-transfer catalysts, which are valuable in promoting reactions between reagents that are soluble in different, immiscible phases. Furthermore, the iodoethyl group can be used to anchor the pyrrolidine unit onto a solid support or a larger molecular scaffold to create heterogeneous or recyclable catalysts. A domino reaction for the synthesis of complex isoquinolines has been developed that uses a four-component catalytic system, demonstrating the intricate role catalysts can play in conjunction with pyrrolidine-based reactants. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Routes for Iodoethyl Pyrrolidines

The chemical industry's increasing focus on environmental stewardship has spurred the development of green synthetic methodologies. chemistryjournals.net Traditional syntheses often rely on hazardous reagents and generate significant waste. Future research will prioritize the development of sustainable routes to 1-(2-Iodoethyl)pyrrolidine and its derivatives, aligning with the principles of green chemistry. chemistryjournals.net

Key strategies in this area include:

Use of Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net

Biocatalysis: Employing enzymes as catalysts offers the potential for highly selective reactions under mild, aqueous conditions, minimizing byproducts and energy consumption. chemistryjournals.net

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources is a critical aspect of sustainable chemistry. For instance, biosourced levulinic acid has been used to create a highly sustainable route to pyrrolidone derivatives. rsc.org

A comparative look at traditional versus green approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often hazardous and volatile | Benign (e.g., water) or recyclable |

| Catalysts | Often stoichiometric and toxic | Catalytic and often biodegradable (e.g., enzymes) |

| Feedstocks | Typically petroleum-based | Increasingly from renewable biomass |

| Waste | High E-factor (waste/product ratio) | Low E-factor, aiming for atom economy |

| Energy | Often energy-intensive heating | Milder reaction conditions, reduced energy use |

An efficient and environmentally friendly approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed, showcasing the potential for creating structurally diverse compounds through sustainable methods. semanticscholar.org

Integration with Flow Chemistry and High-Throughput Methodologies for Synthesis Optimization

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govpurdue.edu The integration of flow chemistry with high-throughput experimentation (HTE) is a powerful strategy for accelerating the optimization of synthetic routes to iodoethyl pyrrolidines. purdue.edu

Flow chemistry enables:

Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

Safe handling of hazardous intermediates and reagents. nih.govuc.pt

Telescoped reactions , where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. purdue.edu

High-throughput experimentation, often coupled with rapid analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS), allows for the screening of hundreds of reaction conditions in a very short time. purdue.edu This combination can rapidly identify optimal catalysts, solvents, and reaction parameters for the synthesis of this compound and its derivatives. A study on the synthesis of a drug-like library of trisubstituted pyrrolidines demonstrated the successful integration of flow and batch chemistries. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging | More straightforward |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |

| Reproducibility | Can be variable | High reproducibility and control |

| Reaction Time | Often longer | Significantly reduced residence times |

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on advanced spectroscopic techniques to probe the intricate details of reactions involving this compound. In situ and operando spectroscopy allow for the real-time monitoring of catalytic reactions as they occur, providing invaluable insights into the structure and behavior of catalysts and intermediates. researchgate.netresearchgate.net

Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be used to:

Identify transient intermediates. researchgate.net

Determine the active state of a catalyst. researchgate.net

Elucidate the kinetics and thermodynamics of individual reaction steps.

For example, mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have utilized both experimental and computational methods to propose a catalytic cycle and understand the influence of various reaction parameters. nih.gov Similarly, density functional theory (DFT) has been employed to explore the mechanistic pathways in the synthesis of pyrrolidine-2,3-diones. beilstein-journals.org These approaches, when applied to reactions of this compound, will enable a more profound understanding of its reactivity.

Computational Design and Prediction of Novel Transformations and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. scielo.org.mx In the context of this compound, computational methods can be used to:

Predict reactivity: DFT-based descriptors can quantify the electrophilicity and nucleophilicity of different sites within the molecule, predicting its behavior in various reactions. scielo.org.mxresearchgate.net

Model reaction mechanisms: Computational modeling can elucidate complex reaction pathways, identify transition states, and calculate activation energies, providing a theoretical framework for experimental observations. nih.govrsc.org

Design novel catalysts and reactions: By simulating the interactions between reactants, catalysts, and solvents, researchers can computationally screen for new and more efficient synthetic transformations.

A study on hypervalent halogen compounds used DFT analysis to examine bond dissociation energies, which is critical for assessing chemical stability and functional group transfer capability. nih.gov Such computational approaches can be extended to predict the reactivity and stability of the iodoethyl moiety in this compound. nih.govnih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and activation barriers. scirp.org |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the pyrrolidine (B122466) scaffold. |

Expanding Substrate Scope and Functional Group Tolerance in Reactions Involving the Iodoethyl Moiety

To maximize the synthetic utility of this compound, it is essential to develop reactions that are tolerant of a wide range of functional groups and can be applied to a diverse set of substrates. Future research will focus on expanding the scope of reactions involving the iodoethyl group, allowing for the synthesis of more complex and functionally diverse molecules.

This involves:

Developing robust catalytic systems: Identifying catalysts that are not deactivated by common functional groups is key to broadening reaction applicability.

Exploring milder reaction conditions: The use of milder conditions can help to preserve sensitive functional groups elsewhere in the molecule.

Systematic substrate screening: Thoroughly investigating the reactivity of a wide array of substrates to define the limitations and opportunities of a given transformation.

For example, studies on the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines have explored the substrate scope with respect to both the pyrrolidine and alkyne components, demonstrating the importance of this aspect of methods development. nih.gov Similarly, the development of new pyrrolidine nitroxides with hydrophilic functional groups highlights the ongoing effort to expand the functional group tolerance in pyrrolidine chemistry. nih.gov The versatility of the pyrrolidine scaffold in accommodating various functional groups is a central theme in its application in drug discovery. nih.govnih.gov

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR identifies the pyrrolidine ring (δ 1.8–2.2 ppm, multiplet) and iodoethyl chain (δ 3.0–3.5 ppm, triplet). C NMR confirms the iodine-bearing carbon (δ 5–15 ppm).

- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak (e.g., m/z 225.0 for CHNI) and fragmentation patterns (e.g., loss of I•).

- FT-IR : C-I stretching (500–600 cm) and pyrrolidine ring vibrations (1450–1550 cm) are diagnostic.

Regular purity checks via GC-MS or HPLC are recommended to detect iodine-related degradation .

How can radical intermediates be leveraged in cyclization reactions of this compound?

Advanced Research Question

Under Fenton-type conditions (Fe/HO), this compound undergoes radical-initiated cyclization to form indolizidine frameworks. Key factors:

- Radical initiation : Fe catalyzes HO decomposition, generating hydroxyl radicals (•OH) that abstract hydrogen, forming carbon-centered radicals.

- Regioselectivity : The pyrrolidine ring’s conformation directs radical addition to the α-position of acrylate esters.

- Oxidation : Subsequent oxidation (e.g., MnO) stabilizes the cyclized product. Optimizing radical lifetime (via oxygen exclusion) improves yields to ~50–60% .

What strategies mitigate thermal instability of the iodoethyl group during reactions?

Advanced Research Question

- Low-temperature protocols : Conduct reactions below 40°C to prevent iodine elimination.

- Inert atmosphere : Use argon/nitrogen to minimize radical chain termination and oxidative side reactions.

- Additives : Radical scavengers (e.g., TEMPO) or stabilizing ligands (e.g., PPh) reduce undesired pathways.

Post-reaction, rapid purification (e.g., flash chromatography) under dim light prevents photodecomposition .

How does substituting iodine with other halogens affect reactivity in pyrrolidine derivatives?

Advanced Research Question

Comparative studies show:

- Reactivity order : Iodo > Bromo > Chloro in SN2 reactions due to bond dissociation energy (C-I: 209 kJ/mol vs. C-Br: 285 kJ/mol).

- Radical stability : Iodoethyl groups facilitate homolytic cleavage, enabling efficient radical cyclization, whereas bromo analogs require harsher conditions.

- Product distribution : Iodo derivatives favor 5-membered rings (e.g., indolizidines), while chloro analogs show lower regioselectivity .

How can computational tools predict reactivity in this compound reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition states : Energy barriers for radical addition or iodine elimination.

- Solvent effects : Dielectric continuum models (e.g., PCM) simulate solvent polarity’s impact on reaction coordinates.

- Regioselectivity : Fukui indices identify nucleophilic/electrophilic sites on the pyrrolidine ring. Validate predictions with kinetic isotope effects or Hammett plots .

What storage conditions preserve this compound stability?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent light-induced decomposition.

- Atmosphere : Inert gas (argon) minimizes oxidation.

- Purity monitoring : Periodic NMR or TLC checks detect iodine loss or dimerization. Degradation manifests as ethylene gas evolution or color changes (clear → yellow) .

What mechanistic insights arise from Fenton-type conditions in radical cyclization?

Advanced Research Question

Fe/HO systems generate •OH radicals, initiating a chain process:

H-abstraction from the iodoethyl chain forms a carbon-centered radical.

Radical addition to electron-deficient alkenes (e.g., methyl acrylate) forms a new C–C bond.

Cyclization via intramolecular radical recombination yields bicyclic structures.

Oxidation (e.g., MnO) aromatizes the product. Side reactions include overoxidation or radical dimerization, requiring precise stoichiometric control .

How do steric/electronic effects influence iodoethyl reactivity in cross-coupling?

Advanced Research Question

- Steric effects : The pyrrolidine ring’s puckering hinders approach of bulky catalysts (e.g., Pd(PPh)), favoring smaller ligands (e.g., XPhos).

- Electronic effects : The electron-rich pyrrolidine nitrogen donates electron density, stabilizing transition states in Suzuki-Miyaura couplings.

Comparative studies with 1-(2-Bromoethyl)pyrrolidine show slower kinetics but higher selectivity for iodo derivatives .

What safety protocols are critical for handling this compound?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhaling volatile iodine.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium thiosulfate to reduce iodine toxicity.

- Waste disposal : Collect in halogenated waste containers for incineration .

Notes

- Data Contradictions : Discrepancies in reported yields (e.g., 50–70% in radical cyclization) may arise from varying Fe/HO ratios or solvent purity. Replicate experiments under standardized conditions are advised .

- Methodological Rigor : Always validate computational predictions with experimental kinetics and characterize products via X-ray crystallography when possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.